1-[(1-methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine
Description
The compound 1-[(1-methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine is a sulfonyl-substituted piperidine derivative featuring a doubly sulfonated pyrazole core.
- Core structure: A 3,5-dimethylpyrazole ring with dual sulfonyl groups at the 1- and 4-positions. The 1-position is substituted with a methanesulfonyl group, while the 4-position links to a 4-methylpiperidine moiety.
- Molecular formula: Inferred as C₁₂H₂₁N₃O₄S₂ (based on analogs in and modifications).
Properties
IUPAC Name |
1-(3,5-dimethyl-1-methylsulfonylpyrazol-4-yl)sulfonyl-4-methylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O4S2/c1-9-5-7-14(8-6-9)21(18,19)12-10(2)13-15(11(12)3)20(4,16)17/h9H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJLNQSYVAZYMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(N(N=C2C)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by sulfonylation to introduce the methanesulfonyl group.
Sulfonylation: The pyrazole ring is then linked to the piperidine ring via a sulfonyl bridge. This step involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Piperidine Ring Formation: The final step involves the formation of the piperidine ring, which can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(1-Methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the sulfonyl groups to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Amines, thiols, under basic conditions with catalysts like triethylamine.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-[(1-Methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Industrial Applications: It is investigated for its potential use in the development of new catalysts and as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[(1-methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with amino acid residues in enzymes, leading to inhibition of enzyme activity. The pyrazole ring can interact with receptor sites, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Substituent Impact on Properties
Pyrazole 1-Position Modifications: Methanesulfonyl vs. Ethyl vs. Methanesulfonyl (): Ethyl groups reduce polarity, which may increase membrane permeability but decrease aqueous solubility.
Piperidine/Piperazine Modifications :
- Carboxylic Acid () : Introduces acidity (pKa ~4-5), enabling salt formation and ionic interactions in biological systems.
- Amine () : Basic functionality (pKa ~9-10) enhances water solubility and allows for protonation in physiological environments.
Dual Sulfonyl Groups :
- The target compound’s dual sulfonyl groups likely confer rigidity to the pyrazole ring and enhance electrostatic interactions with target proteins, a feature shared with piperazine analogs in and .
Biological Activity
1-[(1-Methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine (CAS No. 956250-28-5) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial, enzyme inhibitory, and pharmacological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a pyrazole ring with methanesulfonyl and dimethyl substitutions linked to a piperidine ring via a sulfonyl bridge. Its molecular formula is and it has a molecular weight of 335.44 g/mol.
Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, studies have shown that derivatives of piperidine can effectively inhibit the growth of various bacterial strains.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
| Pseudomonas aeruginosa | Weak |
The compound’s effectiveness against these strains suggests potential applications in treating bacterial infections .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for therapeutic applications in neurodegenerative diseases like Alzheimer's.
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase | Strong Inhibitor | 2.14±0.003 |
| Urease | Strong Inhibitor | 0.63±0.001 |
These findings indicate that the compound could be beneficial in developing treatments for conditions requiring enzyme modulation .
Pharmacological Effects
The pharmacological behavior of this compound is linked to its structural features, particularly the sulfonyl and pyrazole groups, which enhance its interaction with biological targets.
- Hypoglycemic Activity : Similar compounds have shown potential in regulating blood glucose levels.
- Diuretic Action : The compound may contribute to increased urine production, aiding in conditions requiring fluid management.
- Cancer Chemotherapy : Preliminary studies suggest that derivatives may exhibit anticancer properties through various mechanisms of action .
Case Studies
A series of synthesized compounds related to this compound were evaluated for their biological activities:
- Study on Piperidine Derivatives : A study synthesized piperidine-based compounds and assessed their antibacterial and antifungal activities. The results indicated significant activity against several pathogens, supporting the potential use of similar structures in therapeutic applications .
- Enzyme Inhibition Research : Another investigation focused on the enzyme inhibitory effects of various sulfonamide derivatives, revealing strong inhibition against urease and AChE, which aligns with findings related to the target compound .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Interaction : The sulfonyl groups can form strong interactions with amino acid residues in enzymes, leading to inhibition.
- Receptor Modulation : The pyrazole ring can engage with receptor sites, influencing their activity and resulting in various biological effects.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-[(1-methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine?
- Methodology : The synthesis typically involves sequential sulfonylation and functionalization steps. A general approach includes:
- Step 1 : Reacting 3,5-dimethyl-1H-pyrazole with methanesulfonyl chloride under anhydrous conditions to introduce the first sulfonyl group.
- Step 2 : Further sulfonylation of the intermediate with 4-methylpiperidine using a coupling agent (e.g., DCC or EDC).
- Critical Parameters : Reflux in xylene (25–30 hours) with chloranil as an oxidizing agent improves yield . Purification via recrystallization (methanol) or column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology :
- HPLC : Use a C18 column with a mobile phase of methanol/buffer (65:35) and sodium 1-octanesulfonate (pH 4.6) for sulfonamide detection .
- NMR : H and C NMR in DMSO-d6 resolve the methyl and piperidine protons. Key signals: δ 2.1–2.3 (piperidine CH), δ 3.3 (methanesulfonyl CH) .
- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (e.g., m/z 293.8 for related analogs) .
Q. What purification strategies address byproduct formation during synthesis?
- Methodology :
- Byproduct Removal : Use 5% NaOH washes to eliminate unreacted sulfonyl chlorides .
- Chromatography : Reverse-phase HPLC or flash chromatography with dichloromethane/methanol gradients isolates the target compound .
Advanced Research Questions
Q. How can stability studies under varying pH and temperature conditions be designed for this compound?
- Methodology :
- Buffer Systems : Prepare ammonium acetate (pH 6.5) or sodium acetate (pH 4.6) buffers to simulate physiological and acidic conditions .
- Accelerated Degradation : Incubate samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC and compare peak area changes (>5% indicates instability) .
Q. How to resolve contradictions in reaction yields reported for multi-step sulfonylation?
- Methodology :
- Kinetic Analysis : Track intermediate formation using in-situ IR spectroscopy (e.g., sulfonyl S=O stretches at 1150–1300 cm). Optimize reaction time based on real-time data .
- Catalyst Screening : Test heterogeneous catalysts (e.g., zeolites) to improve sulfonylation efficiency and reduce side reactions .
Q. What computational approaches predict the compound’s reactivity in novel reaction systems?
- Methodology :
- DFT Calculations : Use Gaussian09 to model transition states for sulfonylation steps. Focus on bond dissociation energies (BDEs) of S–N and S–O bonds .
- Molecular Dynamics : Simulate solvent effects (e.g., xylene vs. DMSO) on reaction thermodynamics using GROMACS .
Q. How can membrane technologies enhance separation during large-scale synthesis?
- Methodology :
- Nanofiltration : Use polyamide membranes (MWCO 300–500 Da) to concentrate the product while removing low-MW impurities .
- Process Optimization : Couple membrane separation with continuous-flow reactors to reduce solvent waste .
Tables for Key Data
Table 1 : HPLC Parameters for Analytical Validation
| Parameter | Value |
|---|---|
| Column | C18 (250 × 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Buffer (65:35) |
| Flow Rate | 1.0 mL/min |
| Detection | UV 254 nm |
| Retention Time | 8.2 ± 0.5 min |
Table 2 : Stability Data Under Accelerated Conditions
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| 40°C/75% RH, 4 wk | 6.8 | Des-methyl analog |
| pH 1.2, 37°C, 24 hr | 12.3 | Hydrolyzed sulfonamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
